Lycorine

Content Navigation

CAS Number

Product Name

IUPAC Name

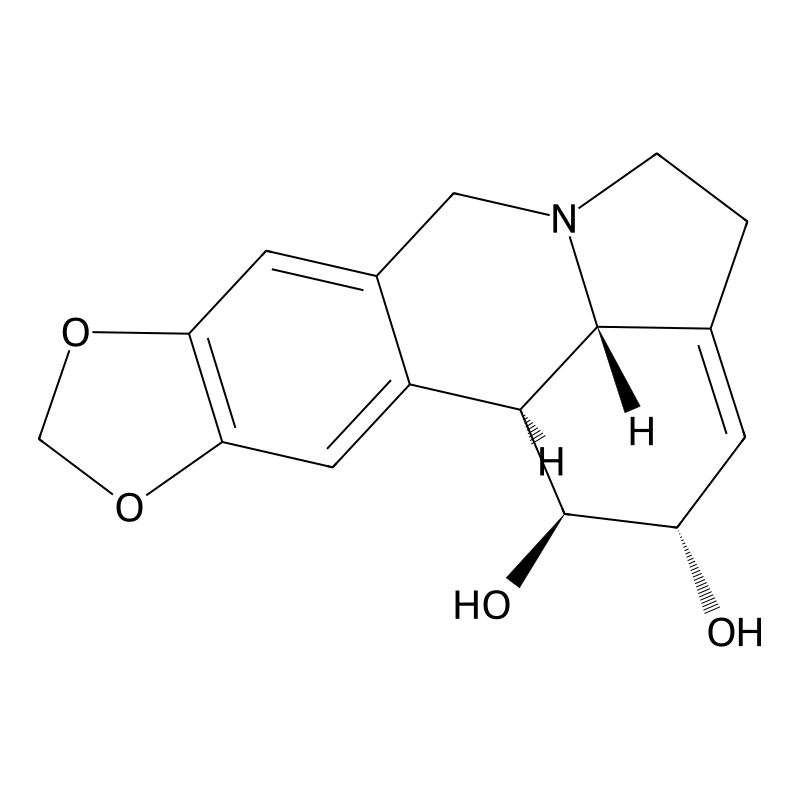

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Potential:

Lycorine exhibits promising anti-cancer properties. Studies have shown it can inhibit the proliferation of various cancer cell lines, including lung cancer, leukemia, and gastric cancer. The mechanism of action is believed to involve multiple pathways, including cell cycle arrest, induction of apoptosis (programmed cell death), and anti-angiogenesis (suppression of new blood vessel formation in tumors) [].

Anti-neurodegenerative Effects:

Research suggests Lycorine may have neuroprotective properties. Studies have demonstrated its ability to protect nerve cells from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Additionally, Lycorine may improve cognitive function and memory in animal models [].

Anti-microbial Activity:

Lycorine possesses antimicrobial properties, potentially effective against various bacteria, fungi, and viruses []. Research suggests it can inhibit the growth of some pathogenic bacteria, including Staphylococcus aureus and Escherichia coli []. Further studies are needed to explore its potential applications in developing new antimicrobial agents.

Other Areas of Investigation:

Lycorine's diverse biological activities are being explored in other scientific research areas. These include investigations into its potential role in:

Lycorine is a toxic crystalline alkaloid predominantly found in various species of the Amaryllidaceae family, such as Clivia miniata, Lycoris, and Narcissus. With the molecular formula C₁₆H₁₇N₀₄ and a relative molecular mass of 287.31, lycorine exhibits a melting point of 260–262 °C and is characterized by its methylenedioxy aryl chromophore structure. Its toxicity can be significant; ingestion of large quantities can lead to severe poisoning, with symptoms including nausea, vomiting, and even convulsions .

- Antitumor Activity: Studies suggest lycorine may disrupt the actin cytoskeleton in cancer cells, hindering their proliferation and migration.

- Antiviral Activity: Lycorine might inhibit the replication of Hepatitis C virus (HCV) by suppressing a specific host cell protein (Hsc70) required for the virus's life cycle.

Lycorine undergoes various chemical transformations, which are crucial for its biological activity. Key reactions include:

- Hydrogenation: The conversion of lycorine hydrochloride to dihydrolycorine hydrochloride through hydrogenation, followed by treatment with sodium hydroxide .

- Acetylation: Controlled acetylation of the hydroxyl groups at C-1 and C-2 has been explored to yield various derivatives, such as 1,2-di-O-acetyllycorine .

- Oxidation: Selective oxidation using Jones reagents can yield different derivatives that exhibit varying biological activities .

These reactions highlight the potential for synthesizing derivatives with enhanced or modified pharmacological properties.

Lycorine exhibits a wide range of biological activities:

- Anticancer Properties: It acts as a potent apoptosis inducer in cancer cells, affecting both mitochondrial and death receptor pathways. Studies indicate its effectiveness against various drug-resistant cancer cell lines .

- Antiviral Effects: Lycorine shows selective antiviral activity by inhibiting viral polymerase activity. It has been effective against certain viruses but not others, indicating a specific antiviral spectrum .

- Antimicrobial and Anti-inflammatory Effects: The compound has demonstrated antibacterial and anti-inflammatory properties, making it a candidate for further medicinal research .

Lycorine can be synthesized through several methods:

- Natural Extraction: Obtained from plants within the Amaryllidaceae family.

- Total Synthesis: Asymmetric chemical synthesis strategies have been developed to create lycorine and its derivatives, allowing for structural modifications that enhance biological activity .

- Biosynthetic Pathways: Lycorine is biosynthesized from norbelladine through specific enzymatic reactions that introduce functional groups essential for its biological properties .

Lycorine's applications span various fields:

- Pharmaceuticals: Due to its anticancer and antiviral properties, it is being investigated as a lead compound for drug development targeting cancer therapies and viral infections .

- Traditional Medicine: In some cultures, lycorine-containing plants are used in traditional remedies despite their toxicity, highlighting the need for careful dosage control .

Research into lycorine's interactions with other compounds reveals:

- Acetylcholinesterase Inhibition: Lycorine has shown weak inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

- Synergistic Effects: Studies have indicated that certain derivatives may exhibit enhanced effects when combined with other therapeutic agents, potentially leading to more effective treatment regimens for complex diseases like cancer .

Lycorine shares structural features with several other alkaloids from the Amaryllidaceae family. Notable similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Galanthamine | Amaryllidaceae Alkaloid | Stronger acetylcholinesterase inhibitor |

| Narciclasine | Phenanthridine Alkaloid | Exhibits antitumor activity but different mechanism |

| Crinamine | Phenanthridine Alkaloid | Less toxic but weaker anticancer properties |

| Haemanthamine | Amaryllidaceae Alkaloid | Similar structure but different biological activity |

Lycorine is unique due to its potent anticancer properties combined with significant toxicity at higher doses, which necessitates careful consideration in therapeutic applications. Its distinct structural attributes contribute to its varied biological activities compared to these similar compounds .

Lycoris Species Distribution

The genus Lycoris serves as one of the most prolific sources of lycorine among Amaryllidaceae plants. Comprehensive analytical studies have revealed significant quantitative variations in lycorine content across different Lycoris species [1] [2]. Lycoris radiata emerges as the highest lycorine-producing species, yielding approximately 1.00 milligram per gram dry weight, establishing it as the predominant source within this genus [1] [2]. Lycoris longituba and Lycoris sprengeri also demonstrate substantial lycorine accumulation, containing 656.9 and 687.4 micrograms per gram dry weight, respectively [1] [2].

Detailed phytochemical investigations across multiple Lycoris species have confirmed the universal presence of lycorine throughout the genus [1] [2] [3]. Analysis of nine Lycoris species including Lycoris albiflora, Lycoris aurea, Lycoris chinensis, Lycoris haywardii, Lycoris incarnata, Lycoris longituba, Lycoris radiata, Lycoris sprengeri, and Lycoris squamigera, along with one variety (Lycoris radiata var. pumila), revealed that lycorine constitutes the predominant alkaloid of its structural series, comprising approximately thirty percent of total alkaloid content in all examined species [1] [2] [4].

Extended Amaryllidaceae Distribution

Beyond the Lycoris genus, lycorine demonstrates extensive distribution throughout the Amaryllidaceae family [5] [6] [7]. Narcissus species, from which lycorine was first isolated in 1877 from Narcissus pseudonarcissus, continue to serve as significant sources of this alkaloid [5] [8] [7]. Quantitative analysis of Narcissus tazetta subspecies tazetta collected from Turkey revealed lycorine concentrations of 0.0250 percent dry weight in bulbs and 0.0672 percent dry weight in aerial parts [9].

The Hippeastrum genus represents another major reservoir of lycorine, with this alkaloid being detected in almost all Hippeastrum species examined [10] [11]. Hippeastrum goianum, an endemic species from the Brazilian Cerrado, demonstrates lycorine biosynthesis particularly under in vitro micropropagation conditions [12]. Similarly, Galanthus species, including Galanthus elwesii, Galanthus trojanus, Galanthus gracilis, and Galanthus plicatus subspecies byzantinus, have been confirmed to contain lycorine, with the highest concentrations observed during flowering periods [13] [14].

Additional genera contributing to lycorine distribution include Hymenocallis littoralis, Leucojum aestivum, Clivia miniata, Crinum macowanii, Ammocharis coranica, Brunsvigia radulosa, and Zephyranthes species [5] [6] [15] [16] [17] [18]. The Clivia miniata bulbs, in particular, have been identified as containing lycorine as a major alkaloid component [18].

Biogenetic Pathways from Norbelladine Precursors

Primary Biosynthetic Route

The biosynthesis of lycorine follows a well-characterized pathway that originates from the condensation of fundamental amino acid derivatives [5] [19] [8] [20]. The initial step involves the formation of norbelladine from tyramine and 3,4-dihydroxybenzaldehyde, catalyzed by norbelladine synthase and noroxomaritidine/norcraugsodine reductase [19] [20] [21]. This biosynthetic route demonstrates that lycorine, along with other Amaryllidaceae alkaloids, derives biogenetically from a common intermediate, norbelladine, which undergoes various cyclizations, rearrangements, eliminations, and recyclizations to provide diverse structural frameworks [5].

Enzymatic Conversion Steps

The formation of norbelladine occurs through a two-step enzymatic process [19] [20] [22] [21]. Norbelladine synthase catalyzes the initial condensation reaction between tyramine and 3,4-dihydroxybenzaldehyde to form norcraugsodine as an intermediate product [19] [20] [21]. Subsequently, noroxomaritidine/norcraugsodine reductase facilitates the NADPH-dependent reduction of norcraugsodine to generate norbelladine [19] [20] [22] [21]. Recent studies using Leucojum aestivum have demonstrated that both enzymes function synergistically, with LaNBS and LaNRII catalyzing the conversion of tyramine and 3,4-dihydroxybenzaldehyde to norbelladine through this sequential mechanism [19] [22].

Methylation and Phenol Coupling

The transformation of norbelladine to lycorine requires additional enzymatic modifications [5] [19] [23] [24]. Norbelladine 4′-O-methyltransferase catalyzes the O-methylation of norbelladine to produce 4′-O-methylnorbelladine, which serves as the universal precursor for all primary Amaryllidaceae alkaloid skeletons [19] [23] [24] [25] [26] [27]. This methylation step represents a critical branch point in the biosynthetic pathway, determining the structural diversity of subsequent alkaloid products [23] [28].

The final conversion to lycorine involves cytochrome P450 enzymes of the CYP96T family, which introduce structural diversity through carbon-carbon phenol coupling reactions [19] [22] [29] [30]. Recent functional characterization studies have identified multiple CYP96T variants with distinct regioselectivity patterns [29] [30]. CYP96T5 has been proposed to catalyze ortho-para′ phenol coupling leading specifically to lycorine-type alkaloids, while CYP96T1-like-1 and CYP96T1-like-3 from Lycoris aurea demonstrate responsibility for para-ortho′ scaffold formation that contributes to lycorine biosynthesis [29] [30].

Mechanistic Insights

Co-agroinfiltration experiments using Leucojum aestivum enzymes have provided direct evidence for the complete biosynthetic pathway [19] [22]. When LaNBS, LaNRII, LaN4′OMT, and LaCYP96T1 were co-expressed in Nicotiana benthamiana, the system produced various phenol-coupled products with lycorine as the predominant compound, alongside haemanthamine, crinine/vittatine, and norgalanthamine [19] [22]. These findings confirm that the pathway proceeds through norbelladine formation, followed by 4′-O-methylation and subsequent oxidative phenol coupling to generate the lycorine scaffold [19] [22].

Tissue-Specific Accumulation Patterns

Organ-Specific Distribution

Lycorine accumulation demonstrates significant tissue-specific patterns across Amaryllidaceae species, with distinct preferences for particular plant organs [16] [17] [31] [9]. In Hymenocallis littoralis, comprehensive analysis revealed a clear hierarchy of lycorine concentration among different tissues [16]. Bulb extracts contained the highest lycorine levels at 2.54 ± 0.02 micrograms per milligram extract, followed by flower tissues at 2.43 ± 0.17 micrograms per milligram extract, and anther tissues at 2.13 ± 0.35 micrograms per milligram extract [16]. Stem and leaf tissues demonstrated intermediate accumulation levels of 1.72 ± 0.07 and 1.37 ± 0.08 micrograms per milligram extract, respectively, while root tissues exhibited the lowest lycorine content at 0.71 ± 0.02 micrograms per milligram extract [16].

Developmental Stage Variations

Age-related studies in Lycoris chinensis have revealed dynamic changes in lycorine accumulation throughout plant development [31]. Mature seeds represent the most concentrated repository of alkaloids, with galanthamine content reaching 671.33 micrograms per gram dry weight, and similar patterns observed for lycorine and lycoramine [31]. During early development, alkaloid levels decrease to their lowest content ten days after seed germination, followed by a progressive increase in accumulation with plant age, reaching higher values in perennial seedlings [31]. Seeds, kernels, seed capsules, and root-hairs serve as primary repository sites for lycorine, galanthamine, and lycoramine, while leaves consistently demonstrate the least productive alkaloid accumulation [31].

Inter-Organ Variability

Extensive organ-to-organ variation studies in Crinum macowanii have documented significant differences in lycorine distribution patterns [17]. These variations demonstrate tissue-specific biosynthetic activity and transport mechanisms that influence final alkaloid concentrations [17]. The observed patterns suggest that lycorine biosynthesis may be localized to specific tissues, followed by translocation to storage organs, or alternatively, that different tissues possess varying biosynthetic capacities [17].

Seasonal and Environmental Influences

Temporal analysis of alkaloid accumulation reveals seasonal variation in lycorine content across different plant organs [17] [9]. In Narcissus tazetta subspecies tazetta, aerial parts consistently demonstrated higher lycorine concentrations (0.0672 percent dry weight) compared to bulbs (0.0250 percent dry weight), suggesting preferential accumulation in photosynthetically active tissues during specific developmental stages [9]. These findings indicate that lycorine distribution patterns may be influenced by seasonal metabolic changes, developmental requirements, and environmental factors affecting alkaloid biosynthesis and transport [9].

Comparative Analysis Across Genera

Multi-genus comparative studies have established consistent patterns of tissue-specific lycorine accumulation throughout the Amaryllidaceae family [15] [16] [31] [9]. Zephyranthes species demonstrate a characteristic accumulation hierarchy with bulbs containing the highest lycorine concentrations, followed by leaf tissues with intermediate levels, and root tissues exhibiting the lowest concentrations [15]. This pattern aligns with observations from Hymenocallis littoralis and other genera, suggesting conserved mechanisms of lycorine biosynthesis and accumulation across the Amaryllidaceae family [15] [16].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Chen D, Cai J, Cheng J, Jing C, Yin J, Jiang J, Peng Z, Hao X. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition. Sci Rep. 2015 Oct 7;5:14972. doi: 10.1038/srep14972. PubMed PMID: 26443922; PubMed Central PMCID: PMC4595722.

3: Luo Y, Roy M, Xiao X, Sun S, Liang L, Chen H, Fu Y, Sun Y, Zhu M, Ye M, Liu J. Lycorine induces programmed necrosis in the multiple myeloma cell line ARH-77. Tumour Biol. 2015 Apr;36(4):2937-45. doi: 10.1007/s13277-014-2924-7. Epub 2014 Dec 7. PubMed PMID: 25487618.

4: Huang YQ, Zhang YM, Jin Z, Li XZ, Wang CS, Xu K, Huang P, Liu CX. [Antitumor activity of lycorine in renal cell carcinoma ACHN cell line and its mechanism]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Jun;36(6):857-62. Chinese. PubMed PMID: 27320892.

5: Subramaniam S, Sundarasekar J, Sahgal G, Murugaiyah V. Comparative analysis of lycorine in wild plant and callus culture samples of Hymenocallis littoralis by HPLC-UV method. ScientificWorldJournal. 2014;2014:408306. doi: 10.1155/2014/408306. Epub 2014 May 6. PubMed PMID: 24895650; PubMed Central PMCID: PMC4033353.

6: Nair JJ, van Staden J. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae. Nat Prod Commun. 2014 Aug;9(8):1193-210. Review. PubMed PMID: 25233606.

7: Roy M, Liang L, Xiao X, Peng Y, Luo Y, Zhou W, Zhang J, Qiu L, Zhang S, Liu F, Ye M, Zhou W, Liu J. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. Theranostics. 2016 Sep 24;6(12):2209-2224. eCollection 2016. PubMed PMID: 27924158; PubMed Central PMCID: PMC5135444.

8: Zhang W, Cui EH. [Study on effect of lycorine in inducing apoptosis of pulmonary carcinoma cell A549]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3278-82. Chinese. PubMed PMID: 26790307.

9: Kaya GI, Polat DC, Sarikaya B, Onur MA, Somer NU. Quantititative determination of lycorine and galanthamine in Galanthus trojanus and G. cilicicus by HPLC-DAD. Nat Prod Commun. 2014 Aug;9(8):1157-8. PubMed PMID: 25233596.

10: Sugiura J, Noguchi S, Nakajima M. [Application of Coagulant in the Analysis of Lycorine and Galanthamine in Processed Foods]. Shokuhin Eiseigaku Zasshi. 2015;56(3):108-13. doi: 10.3358/shokueishi.56.108. Japanese. PubMed PMID: 26156166.

11: Shen JW, Ruan Y, Ren W, Ma BJ, Wang XL, Zheng CF. Lycorine: a potential broad-spectrum agent against crop pathogenic fungi. J Microbiol Biotechnol. 2014 Mar 28;24(3):354-8. PubMed PMID: 24346469.

12: Ren L, Zhao H, Chen Z. Study on pharmacokinetic and tissue distribution of lycorine in mice plasma and tissues by liquid chromatography-mass spectrometry. Talanta. 2014 Feb;119:401-6. doi: 10.1016/j.talanta.2013.11.014. Epub 2013 Nov 15. PubMed PMID: 24401431.

13: Chen D, Cai J, Yin J, Jiang J, Jing C, Zhu Y, Cheng J, Di Y, Zhang Y, Cao M, Li S, Peng Z, Hao X. Lycorine-derived phenanthridine downregulators of host Hsc70 as potential hepatitis C virus inhibitors. Future Med Chem. 2015;7(5):561-70. doi: 10.4155/fmc.15.14. PubMed PMID: 25921398.

14: Wang P, Li LF, Wang QY, Shang LQ, Shi PY, Yin Z. Anti-dengue-virus activity and structure-activity relationship studies of lycorine derivatives. ChemMedChem. 2014 Jul;9(7):1522-33. doi: 10.1002/cmdc.201300505. Epub 2014 Feb 26. PubMed PMID: 24574246.

15: Liu X, Hong Y, He Q, Huang K. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:96-100. doi: 10.1016/j.jchromb.2014.10.030. Epub 2014 Nov 1. PubMed PMID: 25463203.

16: Chen S, Jin G, Huang KM, Ma JJ, Wang Q, Ma Y, Tang XZ, Zhou ZJ, Hu ZJ, Wang JY, Qin A, Fan SW. Lycorine suppresses RANKL-induced osteoclastogenesis in vitro and prevents ovariectomy-induced osteoporosis and titanium particle-induced osteolysis in vivo. Sci Rep. 2015 Aug 4;5:12853. doi: 10.1038/srep12853. PubMed PMID: 26238331; PubMed Central PMCID: PMC4523876.

17: Wang P, Yuan HH, Zhang X, Li YP, Shang LQ, Yin Z. Novel lycorine derivatives as anticancer agents: synthesis and in vitro biological evaluation. Molecules. 2014 Feb 21;19(2):2469-80. doi: 10.3390/molecules19022469. PubMed PMID: 24566315.

18: Chen S, Fang XQ, Zhang JF, Ma Y, Tang XZ, Zhou ZJ, Wang JY, Qin A, Fan SW. Lycorine protects cartilage through suppressing the expression of matrix metalloprotenases in rat chondrocytes and in a mouse osteoarthritis model. Mol Med Rep. 2016 Oct;14(4):3389-96. doi: 10.3892/mmr.2016.5594. Epub 2016 Aug 8. PubMed PMID: 27509914.

19: Liu D, Ai L, Li F, Zhao A, Chen J, Zhang H, Liu J. Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement. Org Biomol Chem. 2014 May 28;12(20):3191-200. doi: 10.1039/c4ob00126e. Epub 2014 Apr 10. PubMed PMID: 24723121.

20: Wang Y, Zhu G, Li X, Hao Z. Simultaneous determination of galanthamine and lycorine in Lycoris radiata by a capillary electrophoresis with an electrochemiluminescence method. J Sep Sci. 2014 Oct;37(20):3007-12. doi: 10.1002/jssc.201400639. Epub 2014 Sep 25. PubMed PMID: 25082559.